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Compound of Interest

Compound Name:
Sodium 4-bromobutane-1-

sulphonate

Cat. No.: B3053404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium

4-bromobutane-1-sulfonate, a key intermediate in various chemical syntheses. Due to the

limited availability of direct experimental spectra for this specific salt, this document presents

predicted data based on the analysis of analogous compounds. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for solid organic salts are also provided to guide researchers in their

analytical endeavors.

Chemical Structure and Properties
Sodium 4-bromobutane-1-sulfonate is an organic salt with the chemical formula C₄H₈BrNaO₃S.

Its structure consists of a four-carbon alkyl chain substituted with a bromine atom at one end

and a sulfonate group at the other, with a sodium counter-ion.

Caption: Chemical structure of Sodium 4-bromobutane-1-sulfonate.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Sodium 4-bromobutane-1-

sulfonate. These predictions are derived from the known spectral characteristics of

bromoalkanes and sodium alkanesulfonates.
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Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.5 Triplet 2H -CH₂-Br

~2.9 Triplet 2H -CH₂-SO₃⁻

~2.0 Multiplet 2H -CH₂-CH₂-Br

~1.8 Multiplet 2H -CH₂-CH₂-SO₃⁻

Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~55 -CH₂-SO₃⁻

~35 -CH₂-Br

~30 -CH₂-CH₂-SO₃⁻

~25 -CH₂-CH₂-Br

Table 3: Predicted Infrared (IR) Absorption Data (Solid,
KBr)

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Medium-Strong C-H stretch (alkane)

1465-1440 Medium C-H bend (alkane)

1200-1150 Strong S=O stretch (sulfonate)

1060-1040 Strong S-O stretch (sulfonate)

690-550 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation
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m/z Interpretation

[M-Na]⁻ Anion of the molecule

[M+Na]⁺ Cationized molecule

Isotopic pattern for Br Presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio)

Loss of SO₃ Fragmentation of the sulfonate group

Loss of Br Fragmentation of the bromine atom

Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for a solid organic

salt like Sodium 4-bromobutane-1-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of Sodium 4-bromobutane-1-sulfonate in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid

interfering signals.[1]

Transfer the solution to a 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard can be added.

2. Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher for better resolution.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.
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Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal

standard.

3. Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Sodium 4-bromobutane-1-sulfonate with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or translucent

pellet.

2. Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Run a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)
1. Sample Preparation:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile,

water) to a concentration of approximately 1 mg/mL.

Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of

the mass spectrometer.

High concentrations of inorganic salts are not compatible with electrospray ionization (ESI),

so ensure the sample is free from other salts.[2]

2. Instrument Parameters (ESI-MS):

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: A range that encompasses the expected molecular weight of the ion(s) of

interest.

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and

desolvation gas flow and temperature for the specific compound and instrument.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound.
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Caption: General workflow for spectroscopic analysis of a solid sample.

This guide provides a foundational understanding of the spectroscopic properties of Sodium 4-

bromobutane-1-sulfonate and the methodologies for their determination. Researchers are
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encouraged to use this information as a starting point for their own experimental work and to

consult further literature for more specialized techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Spectroscopic Analysis of Sodium 4-bromobutane-1-
sulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053404#spectroscopic-data-nmr-ir-mass-spec-of-
sodium-4-bromobutane-1-sulphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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